Technical Whitepaper: 2-chloro-N-ethyl-5-iodopyridin-4-amine (CAS 1435236-89-7)
Technical Whitepaper: 2-chloro-N-ethyl-5-iodopyridin-4-amine (CAS 1435236-89-7)
Executive Summary
In the landscape of modern drug discovery, halogenated pyridine scaffolds serve as indispensable building blocks for synthesizing complex kinase inhibitors. 2-chloro-N-ethyl-5-iodopyridin-4-amine is a highly specialized bifunctional intermediate. Its orthogonal reactivity profile—featuring a C2-chloride and a C5-iodide—enables highly regioselective cross-coupling reactions. This whitepaper provides a deep dive into the physicochemical properties, the anomalous mechanistic causality behind its synthesis, and its strategic application in oncology.
Physicochemical Profiling & Identity
To ensure rigorous quality control, the quantitative and structural data of this intermediate must be verified against established registry metrics ()[1].
| Property | Value / Description |
| Chemical Name | 2-chloro-N-ethyl-5-iodopyridin-4-amine |
| CAS Registry Number | 1435236-89-7 |
| Molecular Formula | C |
| Molecular Weight | 282.51 g/mol |
| Monoisotopic Mass | 281.942 g/mol |
| Structural Role | Bifunctional cross-coupling scaffold (C2-Cl, C5-I) |
| Primary Application | Precursor for CHK1 kinase inhibitors |
| Diagnostic LC-MS | m/z 282 [M+H] |
Mechanistic Causality in Reductive Amination
In standard synthetic protocols, the treatment of a primary amine with paraformaldehyde and a hydride source typically yields an N-methylated product ()[2]. However, the established synthesis of 2-chloro-N-ethyl-5-iodopyridin-4-amine ()[3] relies on a fascinating mechanistic diversion.
When 2-chloro-5-iodopyridin-4-amine is reacted with paraformaldehyde and sodium triacetoxyborohydride (STAB) in a solvent system of neat glacial acetic acid, the isolated product is exclusively the N-ethyl derivative[3],[4]. Why does this occur? As documented in advanced reductive amination studies ()[5], the combination of borohydride reagents with neat carboxylic acids causes the in situ reduction of the acid. Here, acetic acid is reduced to acetaldehyde[5],[6]. Driven by the massive molar excess of the acetic acid solvent, the nascent acetaldehyde kinetically outcompetes formaldehyde in the iminium condensation step. Subsequent hydride transfer from STAB yields the N-ethyl amine. Understanding this solvent-reagent interplay is critical for maintaining predictable synthetic systems.
Figure 1: Mechanistic pathway of anomalous N-ethylation driven by in situ acetic acid reduction.
Self-Validating Synthetic Protocol
As an Application Scientist, I mandate that every methodology must be a self-validating system. The following protocol integrates real-time Quality Control (QC) to prevent downstream failures.
Objective: High-fidelity synthesis of 2-chloro-N-ethyl-5-iodopyridin-4-amine via in situ solvent reduction. Self-Validation Principle: The reaction is monitored via LC-MS to ensure the complete consumption of the primary amine (m/z 254) and the exclusive formation of the N-ethyl product (m/z 282), definitively ruling out the N-methyl byproduct (m/z 268).
Step-by-Step Methodology:
-
Reactor Charging: To a dry, nitrogen-purged reaction vessel, charge 2-chloro-5-iodopyridin-4-amine (1.00 eq, e.g., 262 mg, 1.03 mmol)[3].
-
Solvent & Reagent Addition: Add excess paraformaldehyde (20.0 eq, 618 mg) and glacial acetic acid (10.3 mL)[3]. (Causality Note: While paraformaldehyde is added per the original patent protocol, the acetic acid serves as the actual alkyl carbon source via reduction).
-
Initial Condensation: Stir the heterogeneous mixture at 40 °C for 15 minutes to initiate iminium/aminal formation[4].
-
Hydride Introduction: Portion-wise, add excess sodium triacetoxyborohydride (STAB) (22.0 eq, 4.8 g)[3]. (Caution: Exothermic hydrogen gas evolution will occur).
-
Reaction Propagation: Maintain stirring at 40 °C for 2.5 hours[3].
-
In-Process QC: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed to quench only when the m/z 282 peak constitutes >95% of the total ion chromatogram (TIC).
-
Quench & Extraction: Dilute the mixture with deionized water and carefully basify to pH 8 using saturated aqueous NaHCO
. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL)[3]. -
Purification: Dry the combined organic extracts over anhydrous Na
SO , concentrate under reduced pressure, and purify via gradient flash chromatography (eluting with 5-10% EtOH in CH Cl )[3]. -
Final Validation: Confirm product identity via
H NMR (verifying the presence of a triplet at ~1.2 ppm and a quartet at ~3.3 ppm corresponding to the N-ethyl group).
Strategic Utility in Oncology: CHK1 Inhibition
2-chloro-N-ethyl-5-iodopyridin-4-amine is heavily utilized in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors, such as analogs of the clinical candidate SAR-020106 ()[3],[7].
CHK1 is a serine/threonine kinase central to the DNA damage response (DDR) pathway[8]. In healthy cells, genotoxic stress activates the ATR kinase, which phosphorylates CHK1. Activated CHK1 then degrades CDC25, halting the cell cycle at the G2/M phase to allow for DNA repair[8]. However, in p53-deficient cancers, the G1 checkpoint is already compromised. By administering a CHK1 inhibitor synthesized from this pyridine scaffold, researchers abrogate the remaining G2/M checkpoint. This forces the cancer cells to enter mitosis with catastrophic DNA damage, resulting in synthetic lethality and apoptosis[3],[8].
Figure 2: CHK1 signaling pathway and the mechanism of synthetic lethality via CHK1 inhibition.
Comprehensive References
Sources
- 1. china.guidechem.com [china.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 4. ES2709003T3 - 5- (pyridin-2-yl-amino) -pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
